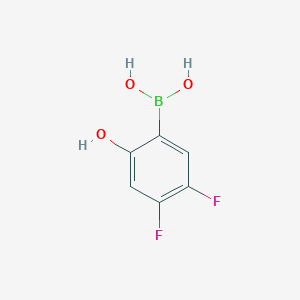

4,5-Difluoro-2-hydroxyphenylboronic acid

説明

“4,5-Difluoro-2-hydroxyphenylboronic acid” is a chemical compound with the CAS Number: 1432610-22-4 . It has a molecular weight of 173.91 and its molecular formula is C6H5BF2O3 . It is usually stored in an inert atmosphere at temperatures between 2-8°C .

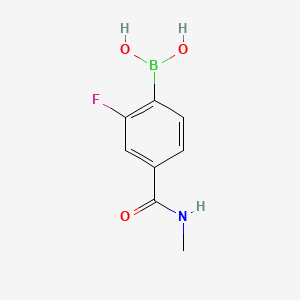

Molecular Structure Analysis

The InChI Code for “4,5-Difluoro-2-hydroxyphenylboronic acid” is 1S/C6H5BF2O3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10-12H . The average mass is 173.910 Da and the monoisotopic mass is 174.029984 Da .

Chemical Reactions Analysis

Boronic esters like “4,5-Difluoro-2-hydroxyphenylboronic acid” are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

“4,5-Difluoro-2-hydroxyphenylboronic acid” is a solid compound .

科学的研究の応用

Liquid Crystal Research

Gray, Hird, Lacey, and Toyne (1989) explored the synthesis of various 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents using 4,5-Difluoro-2-hydroxyphenylboronic acid. They found these compounds exhibit low-melting liquid crystal properties with wide-ranging stable crystal (Sc) phases. These compounds are particularly effective as hosts in ferroelectric systems and for electro-optical devices due to their nematic character. This research provides insights into the potential application of 4,5-Difluoro-2-hydroxyphenylboronic acid derivatives in the field of liquid crystal technology (Gray et al., 1989).

Catalysis in Amide Synthesis

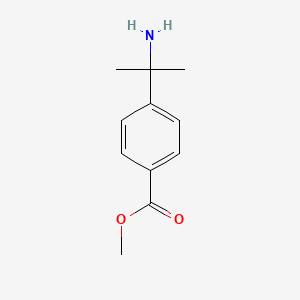

In 2018, Wang, Lu, and Ishihara discovered that 2,4-bis(trifluoromethyl)phenylboronic acid, a derivative of 4,5-Difluoro-2-hydroxyphenylboronic acid, is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. Their study suggests that the ortho-substituent of boronic acid is crucial in accelerating the amidation process. This catalytic activity is particularly useful in synthesizing α-dipeptides (Wang, Lu, & Ishihara, 2018).

Fluorescent pH Probes

Baruah et al. (2005) synthesized new BODIPY dyes with phenolic or naphtholic subunits, including derivatives of 4,5-Difluoro-2-hydroxyphenylboronic acid. These compounds displayed enhanced fluorescence in acidic solutions and can serve as efficient fluorescent pH probes. Their absorption and fluorescence properties varied significantly with solvent, demonstrating their potential in diverse applications, including biological and chemical sensing (Baruah et al., 2005).

Vibrational Spectroscopic Studies

Sert, Ucun, and Böyükata (2013) conducted vibrational spectroscopic studies on 3-hydroxyphenylboronic acid, a compound closely related to 4,5-Difluoro-2-hydroxyphenylboronic acid. They analyzed its molecular structure and vibrational frequencies, contributing to a deeper understanding of the physical and chemical properties of boronic acid derivatives. This research provides foundational knowledge that can be applied to further studies of 4,5-Difluoro-2-hydroxyphenylboronic acid (Sert, Ucun, & Böyükata, 2013).

Synthesis of Boronic-Acid-Functionalized Magnetic Attapulgite

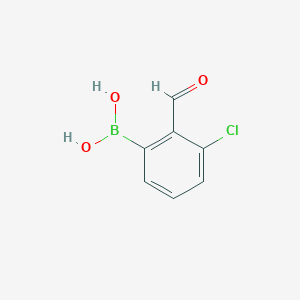

Cheng et al. (2015) synthesized 2,4-Difluoro-3-formyl-phenylboronic acid-modified magnetic attapulgite, an innovative material for capturing and enriching cis-diol-containing biomolecules. This material demonstrated high saturation magnetization and exceptional selectivity, showing promise for applications in biochemical sample preparation and analysis (Cheng et al., 2015).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

(4,5-difluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKIRVLQGNKPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256764 | |

| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-hydroxyphenylboronic acid | |

CAS RN |

1432610-22-4 | |

| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

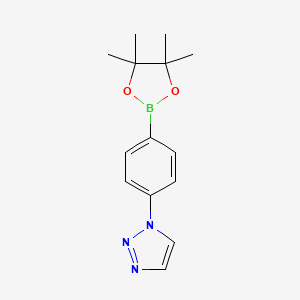

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)

![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)

![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)

![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)

![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)

![4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426525.png)

![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)

![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)

![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)